Xylitol 5-phosphate(2-)

Description

Contextualization as a Phosphorylated Pentitol (B7790432)

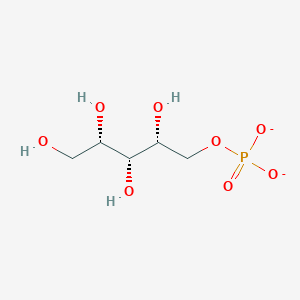

Xylitol (B92547) 5-phosphate(2-) is classified as a phosphorylated pentitol. Pentitols are five-carbon sugar alcohols, and the addition of a phosphate (B84403) group to the xylitol molecule at the fifth carbon position results in xylitol 5-phosphate. nih.gov The "(2-)" designation indicates that at a physiological pH of approximately 7.3, the phosphate group is deprotonated, carrying a negative two charge. ebi.ac.uk This phosphorylation is a crucial step in preparing xylitol for further metabolic processing within the cell.

Below is a table summarizing the key properties of Xylitol 5-phosphate.

| Property | Value |

| IUPAC Name | [(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate nih.gov |

| Molecular Formula | C₅H₁₃O₈P nih.gov |

| Molecular Weight | 232.13 g/mol nih.gov |

| ChEBI ID | CHEBI:16772 nih.gov |

| Data from PubChem. |

Significance within Intermediary Metabolism

Xylitol 5-phosphate(2-) is a significant intermediate in the pentose (B10789219) phosphate pathway (PPP), a crucial metabolic pathway that runs parallel to glycolysis. inchem.orgresearchgate.net The PPP is responsible for generating NADPH, which is vital for reductive biosynthesis and protecting the cell from oxidative stress, and for producing pentose sugars, which are precursors for nucleotide synthesis. researchgate.net

In many organisms, xylitol is first oxidized to D-xylulose. inchem.org D-xylulose is then phosphorylated by the enzyme xylulokinase to form D-xylulose 5-phosphate, which directly enters the pentose phosphate pathway. inchem.orgmdpi.com This pathway ultimately leads to the formation of fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which are intermediates in glycolysis. inchem.org

The metabolism of xylitol to xylitol 5-phosphate and its subsequent entry into the pentose phosphate pathway is a key route for the utilization of this sugar alcohol. In some bacteria, such as Streptococcus mutans, the accumulation of xylitol 5-phosphate, formed via a phosphoenolpyruvate-dependent phosphotransferase system (PTS), can be toxic as the bacterium cannot metabolize it further, leading to growth inhibition. drugbank.comnih.gov In contrast, other microorganisms and mammals possess the necessary enzymes to channel xylitol 5-phosphate into central metabolic pathways. inchem.orgwikipedia.org For instance, in some strains of Lactobacillus casei, a xylitol-5-phosphate dehydrogenase has been identified, which oxidizes xylitol 5-phosphate. nih.gov

The conversion of xylitol to xylulose 5-phosphate connects xylitol metabolism with the central carbohydrate metabolism, allowing for the generation of energy and biosynthetic precursors. inchem.orgresearchgate.net The table below outlines the key enzymes involved in the initial steps of xylitol metabolism leading to the pentose phosphate pathway.

| Enzyme | Reaction | Pathway |

| Polyol dehydrogenase | Xylitol → D-xylulose | Xylitol Metabolism wikipedia.org |

| Xylulokinase | D-xylulose → D-xylulose 5-phosphate | Xylitol Metabolism, Pentose Phosphate Pathway drugbank.com |

| Xylitol-5-phosphate dehydrogenase | Xylitol 5-phosphate → D-xylulose 5-phosphate | Pentitol Catabolism nih.gov |

| This table summarizes the initial enzymatic steps in the metabolic utilization of xylitol. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11O8P-2 |

|---|---|

Molecular Weight |

230.11 g/mol |

IUPAC Name |

[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl] phosphate |

InChI |

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/p-2/t3-,4+,5+/m0/s1 |

InChI Key |

VJDOAZKNBQCAGE-VPENINKCSA-L |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O |

Canonical SMILES |

C(C(C(C(COP(=O)([O-])[O-])O)O)O)O |

Synonyms |

xylitol 5-P xylitol 5-phosphate |

Origin of Product |

United States |

Enzymatic Biotransformations and Metabolic Pathways Involving Xylitol 5 Phosphate 2

Biosynthetic Pathways of Xylitol (B92547) 5-phosphate(2-)

The biosynthesis of xylitol 5-phosphate(2-) can occur through two main pathways: the direct phosphorylation of xylitol and its derivation from other carbohydrate metabolic intermediates.

Phosphorylation of Xylitol

The most direct route to xylitol 5-phosphate(2-) is the phosphorylation of xylitol, a reaction catalyzed by specific enzymes that transfer a phosphate (B84403) group from a donor molecule to xylitol.

Xylitol kinase (EC 2.7.1.122) is an enzyme that catalyzes the transfer of a phosphate group from adenosine (B11128) triphosphate (ATP) to xylitol, forming xylitol 5-phosphate and adenosine diphosphate (B83284) (ADP). wikipedia.org This enzyme belongs to the transferase family, specifically the phosphotransferases that act on an alcohol group as the acceptor. wikipedia.org The systematic name for this enzyme class is ATP:xylitol 5-phosphotransferase. wikipedia.org In some organisms, this phosphorylation step is a key part of xylitol metabolism.

In certain bacteria, such as Streptococcus mutans and Lactobacillus casei, xylitol can be transported into the cell and simultaneously phosphorylated via a phosphoenolpyruvate (B93156) (PEP):phosphotransferase system (PTS). nih.govdovepress.comresearchgate.net This system transfers a phosphate group from PEP to xylitol, yielding xylitol 5-phosphate inside the cell. nih.govresearchgate.net This process is an energy-dependent transport mechanism. researchgate.net In S. mutans, the fructose (B13574) phosphotransferase system is responsible for the uptake and phosphorylation of xylitol. dovepress.com The accumulation of xylitol 5-phosphate within these bacteria can be toxic, inhibiting growth and acid production. dovepress.comasm.org Some bacteria have developed an energy-dependent expulsion mechanism for xylitol 5-phosphate, which involves its dephosphorylation back to xylitol before being expelled from the cell. researchgate.netumich.edu

Derivation from Other Carbohydrate Metabolic Routes

Xylitol 5-phosphate(2-) can also be formed as an intermediate in pathways that metabolize other sugars. These routes typically involve the formation of xylulose 5-phosphates, which can then be interconverted.

D-xylulokinase (EC 2.7.1.17) catalyzes the ATP-dependent phosphorylation of D-xylulose to produce D-xylulose 5-phosphate. oup.com D-xylulose itself can be formed from D-xylose by the enzyme xylose isomerase or through the reduction of D-xylose to xylitol followed by oxidation to D-xylulose. oup.comthescipub.com D-xylulose 5-phosphate is a key intermediate in the pentose (B10789219) phosphate pathway. In some metabolic contexts, particularly in engineered microorganisms, the formation of D-xylulose 5-phosphate can be a precursor step. While not a direct synthesis of xylitol 5-phosphate, the close metabolic relationship and the potential for interconversion or side reactions are notable. For instance, in Corynebacterium glutamicum strains engineered to utilize D-xylose, intracellular accumulation of xylitol-5-phosphate has been observed, suggesting that xylitol formed as a by-product can be phosphorylated by xylulokinase. researchgate.net

| Enzyme | EC Number | Substrates | Products | Organism Examples |

| D-Xylulokinase | 2.7.1.17 | D-xylulose, ATP | D-xylulose 5-phosphate, ADP | Escherichia coli, Saccharomyces cerevisiae oup.comebi.ac.uk |

L-xylulokinase (EC 2.7.1.53) is an enzyme that catalyzes the phosphorylation of L-xylulose to L-xylulose 5-phosphate, using ATP as the phosphate donor. wikipedia.org This enzyme is involved in pentose and glucuronate interconversions. wikipedia.org The formation of L-xylulose 5-phosphate is a step in the metabolism of L-xylulose, which can be derived from the glucuronate-xylulose pathway in mammals. nih.gov This pathway includes the conversion of L-gulonate to L-xylulose. nih.gov While distinct from xylitol 5-phosphate, the enzymatic synthesis of L-xylulose 5-phosphate highlights the diverse pathways involving phosphorylated five-carbon sugars. tandfonline.com

| Enzyme | EC Number | Substrates | Products | Metabolic Pathway |

| L-Xylulokinase | 2.7.1.53 | L-xylulose, ATP | L-xylulose 5-phosphate, ADP | Pentose and glucuronate interconversions wikipedia.org |

Glucuronate-Xylulose Pathway Intermediacy

In vertebrates, xylitol 5-phosphate(2-) is an important intermediate in the glucuronate-xylulose pathway. wikipathways.orgreactome.org This pathway facilitates the conversion of D-glucuronate into D-xylulose-5-phosphate, which can then enter the pentose phosphate pathway. wikipathways.orgreactome.org The sequence of reactions involves the reduction of D-glucuronate to L-gulonate, followed by its oxidation to 3-dehydro-L-gulonate. wikipathways.orgreactome.org Subsequently, 3-dehydro-L-gulonate is decarboxylated to produce L-xylulose. wikipathways.orgreactome.org L-xylulose is then reduced to xylitol. wikipathways.orgreactome.org This xylitol is oxidized to D-xylulose, which is finally phosphorylated by xylulokinase to yield D-xylulose-5-phosphate. wikipathways.orgreactome.org

Degradative Pathways of Xylitol 5-phosphate(2-)

The breakdown of xylitol 5-phosphate(2-) is essential for both energy production and detoxification in various organisms.

Dephosphorylation and Efflux Mechanisms

In some bacteria, such as Streptococcus mutans, the intracellular accumulation of xylitol 5-phosphate can be toxic. umich.edudrugbank.com These bacteria have developed a two-step efflux mechanism to expel this compound. umich.edunih.gov First, xylitol 5-phosphate is hydrolyzed by a phosphatase to xylitol and inorganic phosphate. umich.edunih.gov This dephosphorylation step is energy-dependent. umich.edunih.gov Subsequently, the free xylitol is expelled from the cell. umich.edunih.gov This process, known as a "futile cycle," consumes energy and can inhibit bacterial growth. niph.go.jpirispublishers.com The phosphatase involved shows broad substrate specificity and its activity can be induced by the presence of xylitol. umich.edu

Conversion to Downstream Metabolic Intermediates

Once formed, D-xylulose-5-phosphate, derived from xylitol 5-phosphate(2-), is a versatile metabolic intermediate. It serves as a key entry point into the pentose phosphate pathway, a central hub of cellular metabolism. nih.govwikipedia.orgwikipedia.org Within this pathway, D-xylulose-5-phosphate can be converted to other sugar phosphates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which are intermediates in glycolysis. mdpi.comcaldic.com This connection allows the carbon skeleton of xylitol to be utilized for energy generation or biosynthetic purposes. mdpi.comcaldic.com

Enzymatic Regulation and Kinetic Characterization

The enzymes involved in the metabolism of xylitol 5-phosphate(2-) are subject to regulation and exhibit specific kinetic properties that govern the flow of metabolites through these pathways.

Enzyme Kinetics of Xylitol-Phosphorylating Enzymes

The phosphorylation of xylitol is a critical step in its metabolism. In many microorganisms, this is carried out by a phosphoenolpyruvate:fructose phosphotransferase system (PTS). umich.edu In E. coli, xylulokinase (XK) is responsible for phosphorylating D-xylulose to D-xylulose-5-phosphate. nih.gov Kinetic studies have shown that XK can also phosphorylate xylitol, although with lower efficiency compared to its primary substrate, D-xylulose. nih.gov The enzyme exhibits a weak ATPase activity in the absence of its sugar substrate. nih.gov The binding of the sugar and MgATP to the enzyme is synergistic, with a preferred order of D-xylulose binding before MgATP. nih.gov

Table 1: Apparent Kinetic Parameters of E. coli Xylulokinase

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| D-Xylulose | 0.25 ± 0.02 | 110 ± 2 | 4.4 x 10⁵ |

| D-Ribulose | 1.8 ± 0.1 | 1.0 ± 0.02 | 5.6 x 10² |

| D-Arabitol | 130 ± 10 | 0.08 ± 0.002 | 0.6 |

| Xylitol | 280 ± 20 | 0.07 ± 0.002 | 0.25 |

Data from reference nih.gov

3 Allosteric Modulation of Enzyme Activity by Xylitol 5-phosphate(2-)

Xylitol 5-phosphate(2-), an intermediate in the metabolism of xylitol in certain microorganisms, has been identified as an allosteric modulator of enzymatic activity. This regulation plays a role in the metabolic effects observed when cells are exposed to xylitol. The primary documented instance of such allosteric modulation involves the inhibition of a key glycolytic enzyme.

Research has shown that xylitol 5-phosphate can act as a non-competitive inhibitor of phosphofructokinase (PFK), a critical regulatory enzyme in the glycolysis pathway. abstractarchives.com In non-competitive inhibition, the inhibitor binds to an allosteric site on the enzyme, which is a site distinct from the active site where the substrate binds. This binding event alters the enzyme's conformation, leading to a decrease in its catalytic efficiency without preventing the substrate from binding.

A study investigating the effect of xylitol 5-phosphate on phosphofructokinase from Bacillus stearothermophilus found that a 0.5 mM concentration of xylitol 5-phosphate resulted in a 44% inhibition of the enzyme's activity. abstractarchives.com This inhibition was determined to be non-competitive with respect to both of the enzyme's substrates, ATP and fructose-6-phosphate. abstractarchives.com This finding suggests that xylitol 5-phosphate does not compete with either substrate for binding to the active site, but rather impedes the enzyme's function through an alternative binding site. This mechanism of action may contribute to the observed slowing of glycolysis and growth in oral bacteria that metabolize xylitol to xylitol 5-phosphate. abstractarchives.com

In contrast, other related compounds such as sorbitol-6-phosphate, ribose-5-phosphate (B1218738), and xylitol itself did not show any inhibitory effect on PFK activity, highlighting the specificity of the interaction with xylitol 5-phosphate. abstractarchives.com The intracellular accumulation of xylitol 5-phosphate in bacteria like Streptococcus mutans, which transport xylitol into the cell and phosphorylate it, has been linked to the bacteriostatic effects of xylitol. abstractarchives.comumich.edu The non-competitive inhibition of PFK by xylitol 5-phosphate is a key biochemical mechanism that may underlie these effects. abstractarchives.com

The table below summarizes the research findings on the allosteric modulation of phosphofructokinase by xylitol 5-phosphate(2-).

| Enzyme | Modulator | Organism | Type of Modulation | Research Findings |

| Phosphofructokinase (PFK) | Xylitol 5-phosphate | Bacillus stearothermophilus | Non-competitive Inhibition | 0.5 mM xylitol 5-phosphate inhibited PFK activity by 44%. The inhibition was non-competitive with both ATP and fructose-6-phosphate. |

Integration of Xylitol 5 Phosphate 2 Within Core Metabolic Networks

Central Role in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

Xylitol (B92547) 5-phosphate is a key metabolite that connects xylitol metabolism with the pentose phosphate pathway. In many organisms, xylitol is converted to D-xylulose, which is then phosphorylated to D-xylulose 5-phosphate by xylulokinase. mdpi.comwikipedia.org This positions it as a direct entrant into the non-oxidative branch of the PPP.

Linkages to Oxidative and Non-Oxidative Branches of PPP

The pentose phosphate pathway consists of two distinct branches: the oxidative and the non-oxidative. The oxidative phase is responsible for producing NADPH and converting glucose 6-phosphate into ribulose 5-phosphate. helsinki.finih.gov The non-oxidative phase involves a series of reversible reactions that interconvert various sugar phosphates. helsinki.filibretexts.org

Xylitol 5-phosphate, as D-xylulose 5-phosphate, is a central intermediate in the non-oxidative branch. It is formed from ribulose 5-phosphate by the enzyme ribulose-5-phosphate 3-epimerase. nih.govnih.gov Subsequently, transketolase and transaldolase utilize D-xylulose 5-phosphate to generate glycolytic intermediates like fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. helsinki.fi This connection allows the carbon atoms from xylitol to be channeled into glycolysis for energy production or redirected back towards the oxidative PPP for NADPH generation.

Contribution to NADPH Production and Redox Homeostasis

The metabolism of xylitol can indirectly contribute to the cellular pool of NADPH, a critical molecule for maintaining redox homeostasis and participating in reductive biosynthesis. alzdiscovery.org The oxidative branch of the PPP is the primary source of NADPH. helsinki.filibretexts.org By entering the PPP, the carbon skeleton of xylitol can be converted into glucose 6-phosphate, which can then fuel the oxidative branch to produce NADPH. acs.orgacs.org

This is particularly significant in maintaining the balance of the NADPH/NADP+ ratio, which is crucial for antioxidant defense systems. spandidos-publications.comnih.gov For instance, NADPH is essential for the regeneration of reduced glutathione, a major cellular antioxidant that protects against reactive oxygen species. nih.gov Studies have shown that xylitol metabolism can enhance the NADPH/NADP+ ratio, thereby activating antioxidant pathways. spandidos-publications.com In some engineered microorganisms, overexpression of genes in the pentose phosphate pathway has been shown to increase NADPH availability for processes like xylitol production. snu.ac.krnih.gov

Precursor Supply for Nucleotide and Amino Acid Biosynthesis

The pentose phosphate pathway is a vital source of precursors for the biosynthesis of essential macromolecules. vtt.fi One of the key products of the PPP is ribose 5-phosphate, a direct precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA). helsinki.filibretexts.org Another important intermediate is erythrose 4-phosphate, which is a precursor for the synthesis of aromatic amino acids such as tryptophan, phenylalanine, and tyrosine. helsinki.fivtt.fi

Through its entry into the non-oxidative PPP, xylitol 5-phosphate contributes to the pool of intermediates that can be converted to ribose 5-phosphate and erythrose 4-phosphate. helsinki.fi This highlights the role of xylitol metabolism in supporting cell growth and proliferation by providing the necessary building blocks for essential biomolecules.

Interconnections with Glycolysis and Gluconeogenesis

Xylitol 5-phosphate has significant connections with glycolysis and gluconeogenesis, the central pathways of glucose metabolism. In the non-oxidative PPP, D-xylulose 5-phosphate is converted into the glycolytic intermediates glyceraldehyde 3-phosphate and fructose 6-phosphate. mdpi.com These intermediates can then enter the glycolytic pathway to be metabolized for ATP production.

Conversely, under conditions where the cell requires glucose, these intermediates can be shunted into the gluconeogenic pathway to synthesize glucose. The conversion of D-xylulose 5-phosphate to glycolytic intermediates is a key regulatory point. In some bacteria, the accumulation of xylitol 5-phosphate has been shown to inhibit phosphofructokinase, a key regulatory enzyme in glycolysis, thereby slowing down glucose breakdown. abstractarchives.comnih.gov In mammalian liver cells, a metabolite of xylitol, xylulose-5-phosphate, activates protein phosphatase 2A, which in turn activates transcription factors that promote the expression of lipogenic enzymes. nih.gov

Metabolic Flux Distribution and Regulation

The distribution of metabolic flux between the PPP and glycolysis is tightly regulated to meet the cell's needs for NADPH, biosynthetic precursors, and ATP. The entry of xylitol 5-phosphate into the PPP can influence this distribution. For example, an increased influx of xylitol 5-phosphate can drive the non-oxidative PPP reactions towards the production of glycolytic intermediates, thereby increasing the flux through glycolysis.

Microbial Metabolism of Xylitol 5 Phosphate 2

Metabolism in Oral Microorganisms

The oral cavity harbors a complex microbial ecosystem where the introduction of xylitol (B92547) can selectively impact bacterial populations. The primary mechanism of action in many oral streptococci involves the intracellular conversion of xylitol to xylitol 5-phosphate.

Streptococcus mutans, a primary etiological agent of dental caries, possesses a mechanism to transport xylitol into the cell, leading to a state of metabolic stress. Xylitol is transported into the bacterium via the phosphoenolpyruvate (B93156) (PEP):fructose (B13574) phosphotransferase system (PTS). dovepress.comnih.govdiva-portal.orgnih.gov This process involves the concomitant phosphorylation of xylitol, consuming a high-energy phosphate (B84403) group from PEP and resulting in the intracellular formation of xylitol 5-phosphate. researchgate.netnih.gov

However, S. mutans lacks the enzymatic machinery to further metabolize xylitol 5-phosphate for energy production. abstractarchives.comnih.gov The accumulation of this phosphorylated intermediate is toxic to the cell. nih.govscielo.br To counteract this, the bacterium initiates an expulsion process, which constitutes a "futile cycle" that depletes cellular energy reserves. researchgate.netscielo.brwiley.com This expulsion is an energy-dependent, two-step mechanism:

Dephosphorylation : Xylitol 5-phosphate is first hydrolyzed by a phosphatase enzyme back into free xylitol and inorganic phosphate. nih.govumich.edu This dephosphorylation step itself requires energy. nih.govumich.edu

Expulsion : The resulting dephosphorylated xylitol is then expelled from the cell. dovepress.comnih.govnih.gov

This entire cycle of uptake, phosphorylation, dephosphorylation, and expulsion provides no net energy gain for the bacterium; instead, it leads to a significant drain on the cell's energy resources, particularly the high-energy phosphate pool (PEP), effectively "starving" the bacterium. dovepress.comnih.govscielo.br

Table 1: The Futile Xylitol 5-phosphate Cycle in Streptococcus mutans

| Step | Description | Key Molecules Involved | Energetic Consequence for the Cell | Reference |

|---|---|---|---|---|

| 1. Uptake & Phosphorylation | Xylitol is transported into the cell and simultaneously phosphorylated. | Xylitol, Phosphoenolpyruvate (PEP), Fructose Phosphotransferase System (PTS) | Consumption of one high-energy phosphate bond from PEP. | dovepress.comresearchgate.netnih.gov |

| 2. Intracellular Accumulation | Xylitol 5-phosphate, a non-metabolizable and toxic compound, accumulates. | Xylitol 5-phosphate | Triggers toxic effects and cellular stress. | nih.govscielo.br |

| 3. Dephosphorylation | An inducible phosphatase hydrolyzes xylitol 5-phosphate back to xylitol. | Xylitol 5-phosphate, Phosphatase | Energy-requiring step. | nih.govumich.edu |

| 4. Expulsion | Free xylitol is expelled from the cell. | Xylitol | Net energy loss with no metabolic gain. | dovepress.comnih.gov |

The futile xylitol cycle and the accumulation of xylitol 5-phosphate are central to the inhibitory effects observed on S. mutans. The primary consequences are the inhibition of growth and the attenuation of virulence factors.

Growth is inhibited through two main mechanisms. Firstly, the continuous expenditure of energy in the futile cycle depletes the resources necessary for growth and cell division. dovepress.comscielo.br Secondly, the intracellular accumulation of xylitol 5-phosphate has a direct inhibitory effect on glycolysis, a critical pathway for energy production in S. mutans. nih.govkarger.com Research has demonstrated that xylitol 5-phosphate acts as a non-competitive inhibitor of phosphofructokinase (PFK), a rate-limiting enzyme in glycolysis. abstractarchives.comwiley.com This inhibition leads to an accumulation of hexose-6-phosphates and a reduction in the cell's ability to produce acid. nih.gov

The impact on virulence extends beyond growth inhibition. The reduction in glycolytic activity directly curtails the production of lactic acid, a key factor in the demineralization of tooth enamel and the progression of dental caries. dovepress.comnih.gov Furthermore, xylitol metabolism interferes with the bacterium's ability to adhere to tooth surfaces. scielo.br This is partly due to a reduction in the production of extracellular polysaccharides (EPS), which are crucial for biofilm formation and bacterial adherence. scielo.br The accumulation of xylitol 5-phosphate can also lead to the development of intracellular vacuoles and damage to the cell membrane. dovepress.comscielo.brmdpi.com

Table 2: Effects of Xylitol 5-phosphate on S. mutans Virulence

| Virulence Factor | Effect of Xylitol 5-phosphate Metabolism | Underlying Mechanism | Reference |

|---|---|---|---|

| Growth | Inhibited | Energy depletion from the futile cycle; toxic accumulation of xylitol 5-phosphate; inhibition of phosphofructokinase. | dovepress.comabstractarchives.comscielo.brnih.gov |

| Acid Production | Reduced | Inhibition of glycolysis leads to decreased lactic acid output. | dovepress.comnih.govkarger.com |

| Adherence / Biofilm Formation | Reduced | Decreased production of extracellular polysaccharides (EPS); disruption of cell surface structures. | dovepress.comscielo.br |

| Cellular Integrity | Compromised | Formation of intracellular vacuoles and degradation of the cell membrane. | scielo.brmdpi.com |

Metabolism in Industrially Relevant Microorganisms

In contrast to its role as a metabolic inhibitor in some species, xylitol 5-phosphate (or its isomer, xylulose-5-phosphate) is a key intermediate in the engineered metabolism of pentose (B10789219) sugars in several industrially important yeasts and bacteria.

Saccharomyces cerevisiae (baker's yeast) cannot naturally ferment xylose efficiently. oup.com However, it has been extensively engineered for this purpose. In these engineered strains, xylose metabolism converges on the intermediate D-xylulose-5-phosphate. mdpi.com Two primary heterologous pathways are introduced into yeast to process xylose:

Xylose Reductase (XR) / Xylitol Dehydrogenase (XDH) Pathway : Found in fungi, this pathway first reduces xylose to xylitol and then oxidizes xylitol to D-xylulose. mdpi.com

Xylose Isomerase (XI) Pathway : Common in bacteria, this pathway directly isomerizes xylose to D-xylulose. mdpi.com

In both engineered pathways, the resulting D-xylulose is phosphorylated by the endogenous yeast enzyme xylulokinase (encoded by the XKS1 gene) to form D-xylulose-5-phosphate. oup.comgoogle.com This compound is a central intermediate of the non-oxidative pentose phosphate pathway (PPP), allowing the carbon from xylose to be channeled into glycolysis for the production of ethanol (B145695) or other biochemicals. mdpi.com Therefore, the formation of xylulose-5-phosphate is the critical step linking xylose catabolism to the central carbon metabolism of the yeast. google.com In some engineered strains designed to produce xylitol from glucose, metabolic flux is intentionally directed towards D-xylulose-5-phosphate, which is then dephosphorylated and reduced to xylitol. asm.org

Table 3: Role of Xylulose-5-Phosphate in Engineered Saccharomyces cerevisiae

| Metabolic Context | Role of Xylulose-5-Phosphate | Key Enzymes | Reference |

|---|---|---|---|

| Xylose Fermentation | Central entry point into the Pentose Phosphate Pathway (PPP). | Xylose Reductase, Xylitol Dehydrogenase, Xylose Isomerase, Xylulokinase (XKS1). | oup.commdpi.com |

| Link to Central Metabolism | Connects pentose sugar catabolism to glycolysis. | Transketolase, Transaldolase (enzymes of the PPP). | mdpi.comgoogle.com |

| Xylitol Production from Glucose | Key precursor that is dephosphorylated and reduced to form the final product. | Engineered phosphatases, Xylitol Dehydrogenase. | asm.org |

Several bacterial species have been studied for their interaction with xylitol and xylose, revealing diverse metabolic strategies and consequences related to xylitol 5-phosphate.

Escherichia coli : Native E. coli utilizes the xylose isomerase (XI) pathway, where xylose is converted to xylulose and then phosphorylated by xylulokinase to xylulose-5-phosphate, which enters the PPP. researchgate.netigem.wiki While efficient for xylose use, the accumulation of sugar-phosphates like xylitol 5-phosphate can be toxic. uni-bielefeld.de Engineered E. coli strains have been developed for xylitol production from xylose or even glucose. researchgate.netnih.gov

Lactobacillus casei : This bacterium exhibits transient growth inhibition when exposed to xylitol. nih.govasm.org Growth on the pentitol (B7790432) ribitol (B610474) induces a phosphotransferase system that can also transport and phosphorylate xylitol to xylitol 5-phosphate. nih.govasm.org Because the enzymes for further catabolism are absent, xylitol 5-phosphate accumulates intracellularly, causing a temporary halt in growth. nih.gov The cells eventually overcome this inhibition by repressing the synthesis of the transport system, thus preventing further uptake of xylitol. nih.gov This demonstrates a regulatory adaptation to the accumulation of a non-metabolizable phosphorylated intermediate.

Corynebacterium glutamicum : Wild-type C. glutamicum cannot utilize xylose. researchgate.netfairdomhub.org However, in strains engineered to metabolize xylose, the endogenous xylulokinase can also act on xylitol, producing xylitol 5-phosphate. researchgate.net The accumulation of xylitol 5-phosphate is inhibitory to growth, potentially through the noncompetitive inhibition of xylose transporters. researchgate.netsciepublish.com

Klebsiella pneumoniae : This bacterium can evolve novel catabolic pathways for xylitol. asm.orgnih.gov One evolved pathway involves the oxidation of xylitol to D-xylulose, followed by phosphorylation to D-xylulose-5-phosphate. nih.gov Another distinct pathway can be evolved that oxidizes xylitol at a different carbon position to form L-xylulose, which is subsequently phosphorylated to enter a different catabolic route. asm.orgnih.gov

Table 4: Metabolism of Xylitol/Xylose in Industrially Relevant Bacteria

| Bacterium | Metabolic Feature Related to Xylitol 5-Phosphate | Physiological Outcome | Reference |

|---|---|---|---|

| E. coli | Xylose is converted to xylulose-5-phosphate via xylose isomerase and xylulokinase to enter the PPP. | Efficient xylose utilization; potential for engineered xylitol production. | researchgate.netigem.wiki |

| Lactobacillus casei | Gratuitous uptake and phosphorylation of xylitol leads to xylitol 5-phosphate accumulation. | Transient growth inhibition, followed by adaptive repression of the transport system. | nih.govasm.org |

| Corynebacterium glutamicum | In engineered strains, endogenous xylulokinase converts xylitol to inhibitory xylitol 5-phosphate. | Growth inhibition, possibly due to inhibition of xylose transport. | researchgate.netsciepublish.com |

| Klebsiella pneumoniae | Can evolve pathways to convert xylitol to D-xylulose-5-phosphate or L-xylulose-5-phosphate. | Adaptive catabolism of xylitol as a carbon source. | asm.orgnih.gov |

The intracellular accumulation of xylitol 5-phosphate has significant and generally detrimental effects on the physiology of microorganisms that cannot metabolize it further. This phenomenon, often termed "metabolic jamming" or "phosphate poisoning," arises because the phosphorylated sugar cannot easily exit the cell and interferes with normal cellular processes.

The primary impact is the inhibition of growth. nih.govresearchgate.net This can be due to a combination of factors: the depletion of high-energy phosphate donors like PEP during uptake, scielo.br the direct toxic effects of the accumulated compound, nih.gov and the specific inhibition of key metabolic enzymes. abstractarchives.com In S. mutans and other oral streptococci, the inhibition of glycolysis is a major contributor to growth arrest and the reduction of acid production. nih.govkarger.com In engineered C. glutamicum, xylitol 5-phosphate accumulation has been shown to inhibit sugar transport systems, preventing the uptake of essential carbon sources. researchgate.netsciepublish.com

Microbes have evolved or can be engineered to cope with this accumulation. Some, like S. mutans, develop an energy-intensive futile cycle to dephosphorylate and expel the molecule. umich.edu Others, like L. casei, exhibit a regulatory response, repressing the transport system responsible for uptake to prevent further accumulation. nih.gov

Table 5: Physiological Impacts of Intracellular Xylitol 5-phosphate Accumulation

| Physiological Impact | Description | Example Microorganism(s) | Reference |

|---|---|---|---|

| Growth Inhibition | Cessation or slowing of cell division due to energy drain and/or toxicity. | S. mutans, L. casei, C. glutamicum | nih.govnih.govresearchgate.net |

| Enzyme Inhibition | Direct inhibition of key metabolic enzymes, such as phosphofructokinase in the glycolytic pathway. | S. mutans | abstractarchives.comnih.gov |

| Inhibition of Transport | Interference with the uptake of other essential sugars. | C. glutamicum | researchgate.netsciepublish.com |

| Induction of Stress Responses | Cells initiate futile cycles for expulsion or repress transport systems to mitigate toxic effects. | S. mutans, L. casei | umich.edunih.gov |

| Cellular Damage | Formation of intracellular vacuoles and degradation of the cell membrane. | S. mutans | dovepress.comscielo.brmdpi.com |

Compound Names

Advanced Methodologies for Xylitol 5 Phosphate 2 Research

Chemo-Enzymatic and Biocatalytic Synthesis

In Vitro Enzymatic Cascade Systems for Preparative Synthesis

In vitro enzymatic cascade systems offer a powerful method for the preparative synthesis of xylitol (B92547) 5-phosphate. These one-pot systems utilize a series of enzymes to convert a starting substrate into the desired product with high efficiency and specificity. rsc.org

A notable example involves the synthesis of D-xylulose 5-phosphate, a precursor to xylitol 5-phosphate, from D-xylose and polyphosphate. nih.gov This system employs a minimized two-enzyme cascade, which has been optimized for parameters such as temperature, enzyme ratio, and substrate concentration to maximize yield. nih.gov In one optimized system, 32 mM of D-xylulose 5-phosphate was produced from 50 mM of D-xylose after 36 hours at 45°C. nih.gov Another approach utilizes a cell extract from Lactobacillus casei Cl-16, which contains a xylitol phosphoenolpyruvate (B93156):phosphotransferase system. nih.govasm.org This method has been shown to produce up to 70 mg of xylitol 5-phosphate overnight from xylitol and phosphoenolpyruvate with a 53% yield. nih.govasm.org The specificity of this enzymatic reaction avoids the formation of D-arabitol-5-phosphate, a common byproduct in chemical reduction methods. asm.org

Researchers have also designed a seven-step, ATP-free in vitro system to produce other valuable chemicals from D-xylose, demonstrating the versatility of enzymatic cascades. nih.gov These systems can be finely tuned to optimize reaction conditions, such as temperature and pH, to enhance product yield. nih.gov

Table 1: Comparison of In Vitro Enzymatic Synthesis Methods for Xylitol 5-phosphate and its Precursors

| Starting Material | Enzyme System | Product | Yield/Concentration | Reference |

| D-xylose, Polyphosphate | Xylose isomerase, Xylulokinase | D-xylulose 5-phosphate | 32 mM | nih.gov |

| Xylitol, Phosphoenolpyruvate | Lactobacillus casei cell extract (xylitol PTS) | Xylitol 5-phosphate | 53% yield (up to 70 mg) | nih.govasm.org |

| D-xylose | Seven-enzyme cascade | (R)-acetoin and ethylene (B1197577) glycol | 3.2 mM (R)-acetoin, 5.5 mM EG | nih.gov |

Optimization of Biocatalytic Phosphorylation Reactions

The efficiency of biocatalytic phosphorylation is critical for the successful synthesis of xylitol 5-phosphate. Optimization of these reactions involves manipulating various parameters to maximize the activity and stability of the enzymes involved.

Key factors that are often optimized include temperature, pH, and the concentrations of substrates and cofactors. For instance, in a multi-enzyme cascade for the synthesis of co-products from D-xylose, the optimal temperature was found to be 30°C and the optimal pH was 7.5. nih.gov The reaction also required specific concentrations of cofactors such as NAD+, ThDP, FAD, MgCl2, MnCl2, and ZnCl2 for maximal activity. nih.gov

The choice of phosphoryl donor is another critical aspect. While ATP is a common phosphoryl donor, its cost and the need for a regeneration system can be limiting. The use of more cost-effective donors like polyphosphate has been successfully demonstrated. nih.gov Furthermore, the development of whole-cell biocatalysts that can regenerate cofactors in situ presents a promising avenue for improving the efficiency and cost-effectiveness of these reactions. For example, hydrogen has been explored as a reducing agent for cofactor recycling in whole-cell biocatalytic systems. nih.gov

Analytical Techniques for Structural and Quantitative Analysis

Accurate identification and quantification of xylitol 5-phosphate are essential for studying its synthesis and metabolism. A range of sophisticated analytical techniques are employed for this purpose.

High-Resolution Chromatography-Mass Spectrometry (GC-MS, LC-MS/MS)

High-resolution chromatography coupled with mass spectrometry is a cornerstone for the analysis of sugar phosphates like xylitol 5-phosphate. These techniques offer high sensitivity and selectivity, allowing for the separation and identification of structurally similar isomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds. nih.gov Since sugar phosphates are non-volatile, they require derivatization before GC-MS analysis. nih.gov Common derivatization methods include trimethylsilylation and acetylation. nih.gov GC-MS provides high reproducibility and resolution, making it a common method for the determination of xylitol and its derivatives. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for the analysis of sugar phosphates in complex biological matrices. researchgate.netacs.org Various LC methods have been developed to overcome the challenges of separating highly polar and structurally similar sugar phosphate (B84403) isomers. hilarispublisher.comthermofisher.cn Mixed-mode chromatography and hydrophilic interaction liquid chromatography (HILIC) are often employed. researchgate.netthermofisher.cn Derivatization can also be used to improve separation and sensitivity in LC-MS. researchgate.nethilarispublisher.com For instance, a two-step derivatization with methoxylamine and propionic acid anhydride (B1165640) has been shown to significantly improve the separation and quantification of sugar phosphates. researchgate.net

Table 2: Selected High-Resolution Chromatography-Mass Spectrometry Methods for Sugar Phosphate Analysis

| Technique | Sample Preparation | Key Findings | Reference |

| UHPLC-ESI-MS | Two-step derivatization (methoxylamine and propionic acid anhydride) | Improved separation, identification, and quantification of sugar phosphates. | researchgate.net |

| LC-MS | Reductive amination with 3-Amino-9-ethylcarbazole (AEC) | Selective analysis of reducing sugars and sugar phosphates in mammalian tissues. | hilarispublisher.com |

| RPLC-MS | Stable isotope chemical labeling with 2-(diazo-methyl)-N-methyl-N-phenyl-benzamide (2-DMBA) | Ultrasensitive determination of sugar phosphates at the single-cell level. | acs.org |

| LC-MS with various fragmentation | ZIC-pHILIC column | Identification of unique diagnostic fragments for structurally similar sugar phosphate isomers. | thermofisher.cn |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of xylitol 5-phosphate and for monitoring its formation in real-time.

¹H and ¹³C NMR are used to determine the carbon skeleton and the position of the phosphate group. mdpi.com The coupling constants between protons and carbons provide valuable information about the conformation of the molecule in solution. mdpi.com For phosphorylated compounds, ³¹P NMR is particularly powerful. libretexts.org It allows for the direct observation of the phosphorus nucleus and can provide information about the chemical environment of the phosphate group. libretexts.orgnih.gov The chemical shift and coupling to neighboring protons and carbons can confirm the site of phosphorylation. nih.gov In vivo ³¹P NMR has been used to study the metabolism of xylose and the formation of phosphorylated intermediates in living cells. nih.gov

Radioisotopic Tracing for Metabolic Pathway Elucidation

Radioisotopic tracing is a classic and highly sensitive technique used to follow the metabolic fate of molecules within a biological system. By using substrates labeled with radioisotopes such as ¹⁴C or ³²P, researchers can trace the conversion of xylitol into xylitol 5-phosphate and its subsequent entry into metabolic pathways.

For example, studies have used [U-¹⁴C]xylitol to demonstrate its uptake and conversion to a component with the chromatographic mobility of xylitol 5-phosphate in dental plaque bacteria. nih.gov This method was also instrumental in confirming the synthesis of [U-¹⁴C]xylitol-5-phosphate using the Lactobacillus casei cell extract system. nih.govasm.org The use of ³²P-labeled phosphate can also be employed to track the phosphorylation of xylitol. Such studies have been crucial in establishing that xylitol 5-phosphate is the intracellular inhibitory form of xylitol in certain bacteria. asm.org

Spectrophotometric and Enzymatic Assays for Kinetic Studies

The kinetic analysis of enzymes that either produce, metabolize, or are influenced by xylitol 5-phosphate is fundamental to understanding its role in cellular metabolism. Spectrophotometric and specific enzymatic assays are primary tools for these investigations, allowing for the quantification of reaction rates and the determination of key kinetic parameters. These methods often rely on coupled enzyme systems where the reaction of interest is linked to a reaction that produces a detectable change in absorbance.

A prevalent technique involves monitoring the change in concentration of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) at 340 nm. abstractarchives.com Coupled assays are frequently designed to link the primary enzymatic reaction to the oxidation or reduction of these cofactors.

One notable application is in studying the inhibitory effects of xylitol 5-phosphate on glycolytic enzymes. Research on phosphofructokinase (PFK) from Bacillus stearothermophilus utilized a coupled assay to investigate this inhibition. abstractarchives.com The PFK reaction, which converts fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, was linked to the oxidation of NADH through the sequential action of aldolase, triose phosphate isomerase, and glycerol (B35011) phosphate dehydrogenase. abstractarchives.com The rate of NADH disappearance, measured spectrophotometrically at 340 nm, served as a direct measure of PFK activity. abstractarchives.com This approach enabled the determination that xylitol 5-phosphate acts as a non-competitive inhibitor of PFK with respect to both ATP and fructose-6-phosphate. abstractarchives.com At a concentration of 0.5 mM, xylitol 5-phosphate was found to inhibit PFK activity by 44%. abstractarchives.com

Similarly, the activity of human ribulose-5-phosphate 3-epimerase (hRPE), which can be involved in pathways leading to xylulose 5-phosphate, is measured using an enzyme-coupled spectrophotometric assay. nih.gov The production of D-xylulose 5-phosphate is monitored by its conversion to glyceraldehyde 3-phosphate and sedoheptulose (B1238255) 7-phosphate by transketolase. The glyceraldehyde 3-phosphate is then converted through subsequent enzymatic steps that ultimately involve the oxidation of NADH to NAD+, which is detected by a change in absorbance at 340 nm. nih.gov

For enzymes that directly produce or consume xylitol 5-phosphate, such as xylitol-5-phosphate dehydrogenase, kinetic assays can measure activity in both the forward and reverse directions. asm.org These assays also typically follow the change in absorbance at 340 nm corresponding to NAD+/NADH conversion. asm.org

Beyond coupled assays involving NADH/NADPH, other methods are employed. For instance, the activity of xylulose 5-phosphate/fructose (B13574) 6-phosphate phosphoketolase 2 (Xfp2), which uses xylulose 5-phosphate as a substrate, can be measured using a hydroxamate assay. nih.gov This method quantifies the production of acetyl phosphate, one of the products of the phosphoketolase reaction. nih.gov Kinetic studies on Xfp2 from Cryptococcus neoformans determined its optimal reaction conditions and kinetic parameters for its substrates, xylulose 5-phosphate and fructose 6-phosphate. nih.gov

The kinetic characterization of xylulokinase, the enzyme that phosphorylates D-xylulose to form D-xylulose 5-phosphate, also provides crucial data. nih.gov Studies have revealed that while the enzyme's steady-state kinetic mechanism is formally random, it preferentially binds D-xylulose before MgATP. nih.gov

Table 1: Kinetic Parameters of Enzymes Related to Xylitol 5-phosphate Metabolism

| Enzyme | Organism | Substrate(s) | Km | kcat (s⁻¹) | Notes |

|---|---|---|---|---|---|

| Phosphofructokinase (PFK) | Bacillus stearothermophilus | ATP, Fructose-6-phosphate | N/A | N/A | Inhibited 44% by 0.5 mM Xylitol 5-phosphate (Non-competitive inhibition). abstractarchives.com |

| Xylulokinase (XK) | Escherichia coli | D-xylulose | 0.20 ± 0.02 mM | 16 ± 0.3 | Strong synergistic binding of pentulose and MgATP. nih.gov |

| Xylulokinase (XK) | Escherichia coli | D-ribulose | 0.88 ± 0.12 mM | 1.8 ± 0.1 | --- |

| Xylulokinase (XK) | Escherichia coli | D-arabitol | 130 ± 20 mM | 0.041 ± 0.004 | --- |

| Xylulokinase (XK) | Escherichia coli | Xylitol | 1100 ± 200 mM | 0.019 ± 0.002 | --- |

| Xylulose 5-phosphate/Fructose 6-phosphate Phosphoketolase 2 (Xfp2) | Cryptococcus neoformans | Xylulose 5-phosphate | 0.08 ± 0.01 mM | 11.0 ± 0.3 | Optimal activity at pH 4.5-6.0 and 37-40°C. nih.gov |

Table 2: Summary of Assay Conditions for Kinetic Studies

| Enzyme/Process | Assay Principle | Detection Method | Key Reagents | Reference |

|---|---|---|---|---|

| Phosphofructokinase (PFK) Inhibition | Coupled enzyme assay measuring PFK-dependent NADH oxidation. | Spectrophotometry (340 nm) | ATP, Fructose-6-phosphate, Aldolase, Triose phosphate isomerase, Glycerol phosphate dehydrogenase, NADH, Xylitol 5-phosphate. | abstractarchives.com |

| Human Ribulose-5-phosphate 3-epimerase (hRPE) | Coupled enzyme assay measuring production of D-xylulose 5-phosphate. | Spectrophotometry (340 nm) | Ribulose 5-phosphate, Transketolase, Triosephosphate isomerase, Glycerophosphate dehydrogenase, NADH. | nih.gov |

| Xylulose 5-phosphate/Fructose 6-phosphate Phosphoketolase 2 (Xfp2) | Hydroxamate assay to quantify acetyl phosphate production. | Colorimetric | Thiamine pyrophosphate (TPP), Magnesium chloride, MES buffer, Hydroxylamine. | nih.gov |

| Xylitol-5-phosphate Dehydrogenase | Direct measurement of NAD⁺ reduction or NADH oxidation. | Spectrophotometry (340 nm) | Tris-HCl buffer, NAD⁺/NADH, Xylitol 5-phosphate/D-xylulose. | asm.org |

Biotechnological and Metabolic Engineering Applications of Xylitol 5 Phosphate 2 Metabolism

Strategies for Enhanced Xylitol (B92547) Production through Xylitol 5-phosphate(2-) Intermediacy

To make xylitol production from glucose via a Xylitol 5-phosphate intermediate viable, researchers have employed a multifaceted approach combining genetic modification of key enzymes, rational pathway design, and optimization of fermentation conditions. These strategies aim to maximize the carbon flux towards xylitol while minimizing the formation of competing byproducts.

The creation of a functional pathway from central metabolites to xylitol via a phosphorylated intermediate necessitates the introduction of specific enzymes. A pivotal enzyme in one such engineered pathway is Xylitol-5-phosphate dehydrogenase (XPDH). Research has demonstrated that expressing the xpdh gene from Clostridium difficile in Escherichia coli enables the conversion of glucose to xylitol in a single fermentation step. researchgate.net This suggests a pathway where a pentose (B10789219) phosphate (B84403) intermediate is reduced to xylitol-5-phosphate, which is subsequently dephosphorylated.

Another strategy involves leveraging existing enzymes by altering the metabolic context. In a transketolase-deficient Saccharomyces cerevisiae strain, the intermediate D-xylulose 5-phosphate accumulates. asm.orghelsinki.fi Expressing the xylitol dehydrogenase-encoding gene (XYL2) from Pichia stipitis in this engineered strain led to an 8.5-fold increase in the total production of sugar alcohols, including xylitol. asm.org This indicates that the introduced xylitol dehydrogenase can act on D-xylulose, formed from the dephosphorylation of D-xylulose 5-phosphate, to produce xylitol. Similarly, expressing a xylitol-phosphate dehydrogenase gene in Bacillus subtilis has also been shown to yield xylitol from D-glucose. frontiersin.orgasm.org

| Host Organism | Genetic Modification | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Escherichia coli | Expression of Xylitol-5-phosphate dehydrogenase (XPDH) from Clostridium difficile | Glucose | Enabled single-step fermentation of glucose to xylitol. | researchgate.net |

| Saccharomyces cerevisiae (transketolase-deficient) | Expression of Xylitol dehydrogenase (XYL2) from Pichia stipitis | Glucose | Resulted in an 8.5-fold enhancement of total excreted sugar alcohols (ribitol and xylitol). | asm.org |

| Bacillus subtilis | Expression of a xylitol-phosphate dehydrogenase gene | D-glucose | Achieved xylitol production from D-glucose with a yield of 23%. | frontiersin.org |

The rational design of metabolic pathways involves targeted genetic deletions to eliminate competing reactions, thereby forcing carbon flux towards the desired product. In strains engineered to produce xylitol from glucose via xylitol-5-phosphate, a primary strategy is to block pathways that consume pentose phosphate intermediates.

For instance, in the E. coli strain expressing XPDH, further modifications to eliminate competing pathways were explored. researchgate.net Deleting the genes rpiA (encoding ribose-5-phosphate (B1218738) isomerase A) and pgi (encoding phosphoglucose (B3042753) isomerase) forces more carbon through the pentose phosphate pathway and prevents the reconversion of its intermediates. This approach successfully doubled the amount of xylitol produced from glucose, achieving a final concentration of 0.585 g/L. researchgate.net

A similar principle was applied in S. cerevisiae. The initial step in engineering the yeast was the deletion of transketolase genes, which causes the accumulation of the precursor D-xylulose 5-phosphate. asm.orghelsinki.fi To further prevent the diversion of this precursor into other pathways, the endogenous xylulokinase gene (XKS1) was also deleted. This modification was crucial to increase the proportion of xylitol to 50% of the total 5-carbon sugar alcohols excreted by the engineered strain. asm.org

| Host Organism | Gene Deletion(s) | Rationale | Impact on Xylitol Production | Reference |

|---|---|---|---|---|

| Escherichia coli (expressing XPDH) | ΔrpiAΔpgi | Eliminate competing pathways for pentose phosphates and force flux through PPP. | Doubled xylitol yield from glucose compared to the strain with only XPDH. | researchgate.net |

| Saccharomyces cerevisiae (expressing XYL2) | Transketolase deletion | Cause accumulation of the precursor D-xylulose 5-phosphate. | Enabled the production of 5-carbon sugars and sugar alcohols from glucose. | asm.orghelsinki.fi |

| Saccharomyces cerevisiae (transketolase-deficient, expressing XYL2) | ΔXKS1 (Xylulokinase) | Prevent phosphorylation of D-xylulose, channeling it towards xylitol. | Increased xylitol to 50% of the total 5-carbon sugar alcohols produced. | asm.org |

Beyond genetic manipulation, optimizing the physicochemical environment of the fermentation is critical for maximizing xylitol yield and productivity. Key parameters include pH, temperature, aeration, agitation, and substrate concentration. While these studies were not all performed on strains using the Xylitol-5-phosphate pathway, the principles are broadly applicable to any microbial fermentation process.

Studies with various yeast species have identified optimal conditions for xylitol production. For Candida tropicalis W103, the optimal temperature and pH were found to be 35°C and 4.5, respectively. tandfonline.com Aeration is a particularly sensitive parameter; a two-stage aeration strategy, with a higher initial oxygen transfer coefficient (KLa) to support cell growth followed by a lower KLa to favor xylitol production, proved effective. tandfonline.com Research on Debaryomyces nepalensis using a multi-response analysis determined that the simultaneous optimal conditions for productivity, concentration, and yield were a pH of 4.3, an agitation of 370 rpm, and an aeration rate of 0.9 vvm (volumes of air per volume of liquid per minute). nih.gov This optimization led to a 76.74% increase in xylitol productivity. nih.gov

| Microorganism | Parameter | Optimal Value | Resulting Yield/Productivity | Reference |

|---|---|---|---|---|

| Debaryomyces nepalensis | pH, Agitation, Aeration (Simultaneous) | 4.3, 370 rpm, 0.9 vvm | 0.76 g L-1 h-1 productivity; 59.4 g L-1 concentration; 0.58 g g-1 yield | nih.gov |

| Candida tropicalis W103 | Temperature, pH | 35°C, 4.5 | 1.37 g L-1 h-1 productivity; 0.73 g g-1 yield | tandfonline.com |

| Candida boidinii | Initial Xylose, OTR | 20-30 g/L, 1.1–1.5 mmol O2/(L·h) | High maximum xylitol yields (58–63%) | mdpi.com |

| Candida tropicalis ATCC 13803 | Temp, pH, Agitation, Aeration | 30°C, 6, 400 rpm, 1 vvm | 1.48 g L-1 h-1 productivity; 0.71 g g-1 yield | tandfonline.com |

Modulation of Cellular Carbon Flux and Cofactor Balance

A central advantage of metabolic engineering is the ability to redirect carbon flow and manage the cell's redox state, which is crucial for maximizing the yield of products that require reducing equivalents like NADPH. The production of xylitol, a sugar alcohol, is a reductive process requiring an electron donor, typically NADPH. biorxiv.orgsciepublish.com

Engineering xylitol production from glucose via the pentose phosphate pathway (PPP) is intrinsically linked to NADPH metabolism, as the oxidative branch of the PPP is a primary source of this cofactor. helsinki.fi By deleting the pgi gene in E. coli, which encodes the enzyme that shunts glucose-6-phosphate into glycolysis, more carbon is forced into the PPP, thereby increasing the supply of NADPH for the reduction steps leading to xylitol. researchgate.net

Cofactor imbalance is a well-known issue in traditional xylose fermentation by engineered S. cerevisiae, where the xylose reductase (XR) often prefers NADPH and the subsequent xylitol dehydrogenase (XDH) requires NAD+. nih.govnih.gov This mismatch can lead to the accumulation of xylitol as a byproduct when ethanol (B145695) is the target product. Conversely, when xylitol is the desired product, ensuring a sufficient and constantly regenerated pool of NADPH is paramount. Dynamic control strategies, where the expression of competing enzymes like xylose isomerase and soluble transhydrogenase is reduced during the production phase, have been shown to significantly improve NADPH flux and boost xylitol titers to as high as 200 g/L in E. coli. biorxiv.org

Metabolic flux analysis in naturally xylose-fermenting yeasts reveals that higher flux rates through the PPP and glycolysis, coupled with efficient cofactor balancing, lead to better production performance. nih.gov Engineering a balanced redox pathway, for example by introducing a mutated xylose reductase with an altered cofactor preference, can dramatically reduce xylitol accumulation when it is not the target, highlighting the sensitivity of these pathways to cofactor availability. frontiersin.org

Synthetic Biology Approaches for Novel Bioproducts

The principles and engineered strains developed for xylitol production via pentose phosphate intermediates serve as a powerful platform for synthetic biology applications aimed at producing other valuable bioproducts. By creating strains that accumulate specific intermediates like D-xylulose 5-phosphate, a metabolic node is established from which various biosynthetic pathways can diverge.

The transketolase-deficient S. cerevisiae strain, for example, was shown to produce not only xylitol but also significant amounts of ribitol (B610474), D-ribose, and D-ribulose. asm.orghelsinki.fi This demonstrates the potential to create a microbial cell factory for a range of five-carbon sugars and sugar alcohols from glucose. Furthermore, these accumulated pentose phosphates can be channeled towards other bioproducts. For instance, D-xylulose 5-phosphate and D-ribulose 5-phosphate are known precursors for the production of D-arabitol when a suitable enzyme, such as D-arabitol phosphate dehydrogenase, is introduced. asm.org

Advanced synthetic biology tools, including CRISPR-mediated genome editing and high-throughput screening methods, are accelerating the development of these cell factories. acs.org These tools allow for the rapid and precise tuning of gene expression levels within synthetic pathways, enabling the optimization of carbon flux and cofactor balance for the production of a target molecule. plos.orgfrontiersin.org The engineered chassis strains, originally designed for xylitol, can thus be repurposed for the sustainable production of a wide array of chemicals and materials derived from pentose sugars.

Emerging Research Frontiers and Unexplored Avenues for Xylitol 5 Phosphate 2

Comprehensive Systems Biology Approaches to Map Metabolic Networks

Systems biology offers a powerful lens to understand the role of Xylitol (B92547) 5-phosphate(2-) within the broader context of cellular metabolism. In many microorganisms, including yeasts and certain bacteria, the metabolism of the five-carbon sugar D-xylose proceeds through its reduction to xylitol, followed by oxidation to D-xylulose. This is then phosphorylated by a xylulokinase to form D-xylulose-5-phosphate, which enters the central pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.netresearchgate.netnih.gov

However, the introduction of exogenous xylitol can lead to the formation of Xylitol 5-phosphate(2-) through alternative pathways. In some bacteria, such as Corynebacterium glutamicum strains engineered with an isomerase pathway for D-xylose assimilation, xylitol is phosphorylated by the endogenous xylulokinase, leading to the intracellular accumulation of Xylitol 5-phosphate(2-). researchgate.netnih.gov This accumulation can be cytotoxic and inhibit growth on various sugars, including D-xylose and D-glucose, possibly by inhibiting xylose transporters. researchgate.net

Mapping these metabolic networks comprehensively requires integrating data from genomics, transcriptomics, proteomics, and metabolomics. Such approaches can help identify all enzymes that interact with or are affected by Xylitol 5-phosphate(2-), quantify metabolic fluxes through connected pathways like the PPP and glycolysis, and build predictive models of cellular behavior in response to xylitol exposure. Understanding the network topology can reveal how the accumulation of this single metabolite can cause widespread metabolic disruption and growth inhibition. core.ac.uk

Table 1: Key Pathways and Organisms in Xylitol 5-phosphate(2-) Metabolism

| Organism/System | Key Enzyme(s) | Metabolic Pathway Context | Outcome of X5P Formation |

| Streptococcus mutans | Phosphoenolpyruvate (B93156):fructose (B13574) phosphotransferase system (PTS), Phosphatase | Futile Cycle | Energy depletion, growth inhibition nih.govumich.edunih.gov |

| Corynebacterium glutamicum (ISO strain) | Xylulokinase (XylB) | D-xylose assimilation (Isomerase pathway) | Cytotoxicity, inhibition of sugar transport researchgate.netnih.gov |

| Yeasts (e.g., Candida, Pichia) | Xylulokinase | Pentose Phosphate Pathway (PPP) | Intermediate in xylose metabolism researchgate.netresearchgate.net |

| Lactobacillus casei | Xylitol phosphoenolpyruvate:phosphotransferase system | Pentitol (B7790432) Metabolism | Synthesis of X5P from xylitol nih.gov |

Structural Biology and Enzyme Mechanism Elucidation of Novel Enzymes

The biological effects of Xylitol 5-phosphate(2-) are mediated by its interactions with specific enzymes. Elucidating the structure and mechanism of these enzymes is crucial for a deeper understanding of its metabolic role and for potential bioengineering applications.

A notable example is the detoxification mechanism in Streptococcus mutans. This bacterium transports xylitol into the cell using a phosphoenolpyruvate:fructose phosphotransferase system (PTS), which phosphorylates it into the toxic Xylitol 5-phosphate(2-). nih.govumich.edu To survive, the bacterium employs an energy-dependent expulsion mechanism. This process involves two key steps: first, a phosphatase hydrolyzes Xylitol 5-phosphate(2-) back into xylitol and inorganic phosphate, and second, the resulting xylitol is expelled from the cell. umich.edunih.gov This "futile cycle" consumes energy and is believed to be a primary mechanism behind xylitol's antimicrobial effect. nih.govumich.edu Studies have shown that repeated exposure of S. mutans to xylitol can induce the activity of this specific phosphatase by over four-fold, highlighting a clear adaptive response. umich.edunih.gov

In other bacteria like Lactobacillus casei, a xylitol-5-phosphate dehydrogenase has been identified and characterized. nih.gov This enzyme, a tetrameric protein, oxidizes the phosphate esters of both xylitol and D-arabitol, indicating a role in pentitol metabolism. nih.gov Furthermore, enzymes like xylulose-5-phosphate/fructose-6-phosphate (B1210287) phosphoketolase from Bifidobacterium species are central to the PPP and could be indirectly affected by fluxes related to xylitol metabolism. researchgate.netnih.gov

Future research using techniques like X-ray crystallography and cryo-electron microscopy is needed to solve the three-dimensional structures of these enzymes, particularly in complex with Xylitol 5-phosphate(2-). This would provide atomic-level insights into substrate binding, catalysis, and inhibition, paving the way for structure-guided engineering of enzymes for applications in biorefineries or as drug targets.

Advanced Omics Technologies for Pathway Discovery

Advanced "omics" technologies are instrumental in discovering and validating pathways involving Xylitol 5-phosphate(2-), especially in complex biological systems in vivo.

Integrating metabolomics with other omics approaches like transcriptomics and proteomics can provide a more complete picture. For instance, a transcriptomic study of S. mutans biofilms exposed to xylitol revealed changes in the expression of genes involved in carbohydrate uptake and acid tolerance. nih.gov Future multi-omics studies could correlate the accumulation of intracellular Xylitol 5-phosphate(2-) (measured by metabolomics) with changes in the expression of specific phosphatases or transporters (measured by transcriptomics and proteomics) to fully map the cellular response to xylitol-induced stress.

Interkingdom Metabolic Cross-Talk Involving Xylitol 5-phosphate(2-)

The metabolism of xylitol and the subsequent formation of its phosphorylated derivatives can influence the composition and function of complex microbial communities, a phenomenon known as interkingdom metabolic cross-talk. This is particularly relevant in the human gut and oral microbiomes.

Dietary xylitol that reaches the colon is fermented by gut bacteria, acting as a prebiotic. mdpi.commountsinaiexposomics.org Studies in mice have shown that xylitol consumption significantly alters the gut microbiota composition. nih.govresearchgate.net For example, xylitol supplementation has been observed to decrease the relative abundance of the Bacteroidetes phylum while increasing the Firmicutes phylum. researchgate.net Although these studies often link xylitol metabolism to the production of D-xylulose-5-phosphate, the formation and potential cross-feeding or inhibition by Xylitol 5-phosphate(2-) within this complex ecosystem is an unexplored frontier. nih.gov The metabolic activities of certain bacteria processing xylitol can produce intermediates that are then consumed by other species, a process known as cross-feeding, which can lead to increased production of beneficial short-chain fatty acids like propionate (B1217596) and butyrate. nih.gov

Computational Modeling and Simulation of Xylitol 5-phosphate(2-) Dynamics

Computational modeling provides a framework for simulating and predicting the dynamic behavior of metabolites like Xylitol 5-phosphate(2-) within metabolic networks. While direct models of Xylitol 5-phosphate(2-) dynamics are still emerging, existing kinetic models of related pathways offer a strong foundation.

Kinetic models have been developed for the pentose phosphate pathway in organisms like Saccharomyces cerevisiae, allowing for the simulation of metabolite concentrations and fluxes in response to perturbations, such as a glucose pulse. ebi.ac.uk These models can be expanded to include the enzymatic reactions that produce and consume Xylitol 5-phosphate(2-), such as the activity of xylulokinase on xylitol or the action of specific phosphatases. Such an integrated model could predict the rate of Xylitol 5-phosphate(2-) accumulation under different conditions and its subsequent impact on the flux through the PPP and glycolysis. biorxiv.orgnih.gov

Q & A

Q. What are the primary enzymatic pathways involved in the synthesis of xylitol 5-phosphate(2-)?

Xylitol 5-phosphate(2-) is synthesized via the phosphorylation of xylitol by xylitol kinase (EC 2.7.1.122), which transfers a phosphate group from ATP to xylitol . This reaction is critical in microbial D-xylose metabolism, where xylitol is an intermediate derived from D-xylulose via xylitol dehydrogenase (EC 1.1.1.307) . Methodologically, enzyme activity can be assayed using spectrophotometric NAD(P)H oxidation/reduction tracking or ATP depletion assays coupled with HPLC for product quantification .

Q. How can researchers detect and quantify xylitol 5-phosphate(2-) in biological samples?

Detection requires separation techniques such as ion-exchange chromatography or capillary electrophoresis to isolate the charged phosphate species, followed by quantification via mass spectrometry (LC-MS/MS) or enzymatic assays using coupled reactions (e.g., xylulose kinase activity linked to NADH production) . For microbial cultures, intracellular metabolite extraction protocols must include rapid quenching (e.g., cold methanol) to prevent degradation .

Q. What are the key challenges in stabilizing xylitol 5-phosphate(2-) during experimental procedures?

The compound is prone to enzymatic hydrolysis (e.g., via phosphatases) and pH-dependent degradation. Stabilization requires buffered solutions (pH 7–8), protease/phosphatase inhibitors (e.g., sodium fluoride), and storage at –80°C in anhydrous conditions .

Advanced Research Questions

Q. How do discrepancies in reported enzyme kinetics for xylitol kinase (EC 2.7.1.122) arise across studies?

Variations in kinetic parameters (e.g., Km for ATP) may stem from differences in enzyme sources (bacterial vs. fungal), assay conditions (Mg<sup>2+</sup> concentration), or substrate purity. For example, Bacillus subtilis xylitol kinase exhibits a Km of 0.5 mM for ATP under 5 mM Mg<sup>2+</sup>, while fungal isoforms require higher Mg<sup>2+</sup> for optimal activity . Researchers should validate assays using standardized substrates and report cofactor concentrations explicitly .

Q. What experimental strategies can resolve conflicting data on xylitol 5-phosphate(2-)’s role in metabolic flux regulation?

Contradictions arise from organism-specific pathway prioritization. In Saccharomyces cerevisiae, xylitol 5-phosphate(2-) is shunted into the pentose phosphate pathway (PPP) via xylulose 5-phosphate isomerase, whereas in Aspergillus niger, it may accumulate under oxidative stress due to PPP downregulation . Isotopic tracing (<sup>13</sup>C-labeled xylitol) combined with metabolic flux analysis (MFA) can clarify compartment-specific routing .

Q. How can structural biology approaches improve understanding of xylitol kinase substrate specificity?

X-ray crystallography of bacterial xylitol kinase (e.g., PDB 1ibs) reveals Mg<sup>2+</sup> coordination at the active site and conformational changes during ATP binding . Site-directed mutagenesis (e.g., altering residues in the ribose-binding pocket) can test hypotheses about substrate discrimination. Molecular dynamics simulations further predict binding affinities for xylitol analogs .

Q. What genetic engineering strategies enhance xylitol 5-phosphate(2-) accumulation in microbial systems?

Overexpression of xylitol dehydrogenase (xdh) coupled with knockout of xylulokinase (xks) can block downstream metabolism, forcing xylitol 5-phosphate(2-) accumulation. In Myceliophthora thermophila, CRISPR-Cas9-mediated repression of cre-1 (a carbon catabolite repressor) upregulates xdh and xks, enabling tunable pathway control .

Methodological Notes

- Reproducibility : Document enzyme sources (e.g., recombinant vs. native), buffer compositions, and assay temperatures. Publicly share raw kinetic data and code for MFA (e.g., via GitHub) .

- Data Validation : Use orthogonal methods (e.g., enzymatic assays + LC-MS) to confirm metabolite identity .

- Structural Analysis : Deposit crystallography data in the PDB and include resolution metrics (e.g., Å) and ligand occupancy in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.